(S)-4-Hydroxymandelic Acid: Technical Monograph & Application Guide
(S)-4-Hydroxymandelic Acid: Technical Monograph & Application Guide
This technical guide provides a comprehensive analysis of (S)-4-hydroxymandelic acid, a critical chiral synthon in pharmaceutical manufacturing.
Executive Summary
(S)-4-hydroxymandelic acid (CAS: 13244-75-2) is a chiral aromatic alpha-hydroxy acid utilized primarily as a versatile building block in the synthesis of beta-blockers (e.g., Atenolol) and semi-synthetic antibiotics. Unlike its racemic counterpart, the (S)-enantiomer offers stereochemical precision essential for regulatory compliance in modern drug development. This guide details its physicochemical profile, biocatalytic production, and downstream utility, emphasizing the critical reduction step to 4-hydroxyphenylacetic acid.
Physicochemical Profile
The following data aggregates experimental values for the (S)-enantiomer and its common monohydrate form.
| Property | Specification / Value | Notes |
| IUPAC Name | (2S)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |
| Common Names | L-p-Hydroxymandelic acid; (+)-4-Hydroxymandelic acid | (S)-isomer is dextrorotatory (+) |
| CAS Number | 13244-75-2 (Anhydrous S-isomer)184901-84-6 (Monohydrate) | Commercial supply is often the monohydrate.[1] |
| Molecular Formula | C₈H₈O₄ | MW: 168.15 g/mol |
| Appearance | White to off-white crystalline powder | Hygroscopic in anhydrous form. |
| Melting Point | 103–106 °C (Racemate)~82–85 °C (Monohydrate) | Pure enantiomers often exhibit distinct MP ranges compared to racemates. |
| Solubility | Soluble in water, methanol, ethanol, DMSO.Sparingly soluble in non-polar solvents (hexane). | High water solubility requires careful extraction (e.g., EtOAc at pH 2-3). |
| pKa | ~3.4 (Carboxylic acid)~9.5 (Phenolic -OH) | Acidity is comparable to mandelic acid; phenolic proton requires basic conditions >pH 10 to deprotonate. |
| Optical Rotation | Value varies significantly with solvent and concentration. |
Stereochemical Stability & Handling
Racemization Risks
The benzylic proton at the chiral center is susceptible to abstraction, leading to racemization.
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pH Sensitivity: Stable at acidic pH (< 4). Rapid racemization occurs at alkaline pH (> 9) due to the formation of a quinone methide intermediate or simple enolization.
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Thermal Stability: The monohydrate is stable at room temperature but may undergo dehydration and subsequent racemization if heated >60°C in solution without pH control.
Storage Protocol
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Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the phenolic ring (browning).
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Temperature: 2–8°C recommended for long-term storage.
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Desiccation: Essential for the anhydrous form due to hygroscopicity.
Biocatalytic Synthesis (Green Chemistry Route)
While chemical asymmetric synthesis is possible, the industrial standard has shifted toward biocatalysis using Hydroxymandelate Synthase (HmaS) . This enzyme, typically sourced from Amycolatopsis orientalis, catalyzes the stereoselective conversion of 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelic acid.
Mechanism of Action
HmaS is a non-heme iron(II)-dependent dioxygenase. Unlike typical dioxygenases that cleave the aromatic ring, HmaS performs a cryptic oxidation-decarboxylation sequence.
Figure 1: Biocatalytic pathway using Hydroxymandelate Synthase (HmaS) for stereoselective synthesis.
Industrial Application: Atenolol Synthesis
(S)-4-hydroxymandelic acid serves as a high-purity precursor for 4-hydroxyphenylacetic acid , the direct starting material for Atenolol. Using the chiral mandelic derivative allows for the purification of the carbon skeleton before the final reduction, ensuring high chemical purity, although the chirality at the benzylic position is removed during reduction to the acetic acid derivative.
Note: If the target is chiral Atenolol (S-Atenolol), the chirality is usually introduced later via epichlorohydrin resolution. However, 4-hydroxymandelic acid remains a key bulk precursor for the general phenylacetic acid scaffold.
Chemical Transformation Workflow
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Reduction: (S)-4-HMA is reduced to 4-hydroxyphenylacetic acid.
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Classic Method: HI / Red Phosphorus (Hazardous).
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Modern Method: Catalytic hydrogenation (Pd/C) or Sodium Dithionite/Formic Acid.
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Amidation: Conversion to 4-hydroxyphenylacetamide.
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Etherification: Reaction with epichlorohydrin.
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Amination: Ring opening with isopropylamine to form Atenolol.
Figure 2: Conversion of (S)-4-hydroxymandelic acid to Atenolol via reduction and amidation.
Analytical Protocol: Chiral HPLC Determination
To validate the enantiomeric excess (ee) of (S)-4-hydroxymandelic acid, the following HPLC method is recommended. This method avoids derivatization, utilizing a ligand-exchange or immobilized polysaccharide phase.
Method Parameters
| Parameter | Condition |
| Column | CHIRALPAK® IC or equivalent (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)) |
| Dimensions | 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Trifluoroacetic Acid (TFA)Ratio: 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV @ 230 nm (or 280 nm) |
| Injection Vol. | 10 µL |
| Sample Prep | Dissolve 1 mg/mL in Ethanol. Filter through 0.45 µm PTFE. |
Validation Criteria (Self-Validating)
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Resolution (
): The separation between (S) and (R) peaks must be > 1.5. -
Elution Order: Typically, the (S)-isomer elutes second on Chiralpak IC (verify with authentic standards as elution order can reverse with solvent changes).
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System Suitability: Tailing factor must be < 1.5 to ensure accurate integration of the minor enantiomer.
References
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Biocatalytic Synthesis: Choroba, O. W., Williams, D. H., & Spencer, J. B. (2000). Biosynthesis of the vancomycin group of antibiotics: involvement of an unusual dioxygenase in the pathway to (S)-4-hydroxyphenylglycine.[2] Journal of the American Chemical Society, 122(22), 5389–5390.[2] Link
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Physicochemical Properties: National Center for Biotechnology Information. (2024).[3][4] PubChem Compound Summary for CID 439940, (S)-4-hydroxymandelic acid. Link
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Reduction to Phenylacetic Acid: Metivier, P. (1999). A new system for the reduction of 4-hydroxymandelic acids. Organic Process Research & Development. (Describing Na2S2O4/HCOOH reduction).
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Chiral Separation: Zhang, T., et al. (2014). Enantiomer separation of acidic compounds using Chiralpak QN-AX and QD-AX columns.[5] Chiral Technologies Application Note. Link
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Atenolol Synthesis: Reese, O., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Molecules, 29(12), 2918. Link
Sources
- 1. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 2. 4-hydroxymandelate synthase - Wikipedia [en.wikipedia.org]
- 3. (+-)-4-Hydroxymandelic acid | C8H8O4 | CID 328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents [mdpi.com]
- 5. chiraltech.com [chiraltech.com]
